2-Deoxy-D-ribose 1,3,4-Triacetate
Overview
Description
2-Deoxy-D-ribose 1,3,4-Triacetate is a derivative of 2-deoxy-D-ribose, a monosaccharide that plays a crucial role in the structure of DNA. This compound is characterized by the presence of three acetyl groups attached to the ribose molecule, which enhances its stability and solubility in organic solvents . The molecular formula of this compound is C11H16O7, and it has a molecular weight of 260.24 g/mol.
Mechanism of Action
Target of Action
The primary target of 2-Deoxy-D-ribose 1,3,4-Triacetate (2dDR) is the endothelial cells involved in angiogenesis . Angiogenesis is a highly ordered physiological process regulated by the interaction of endothelial cells with an extensive variety of growth factors, extracellular matrix components, and mechanical stimuli .
Mode of Action
2dDR interacts with its targets by promoting proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner . It has been shown to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .
Biochemical Pathways
The biochemical pathways affected by 2dDR are primarily those involved in angiogenesis. It is proposed that deoxyribose is oxidized to deoxyribonate, further oxidized to ketodeoxyribonate, and then cleaved to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is used by diverse bacteria for the catabolism of 2-deoxy-D-ribose and 2-deoxy-D-ribonate .
Pharmacokinetics
It is known that the compound is soluble in chloroform and toluene , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2dDR’s action include the promotion of proliferation, migration, and tube formation of HAECs . It also induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .
Action Environment
It is known that the compound is stable on storage , which may influence its efficacy and stability in different environments.
Biochemical Analysis
Biochemical Properties
2-Deoxy-D-ribose 1,3,4-Triacetate interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the synthesis and increase the efflux of glutathione, a crucial antioxidant in cells. This interaction suggests that this compound may play a role in regulating oxidative stress in cells.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on glutathione levels. By inhibiting the synthesis and increasing the efflux of glutathione, this compound can induce apoptosis. This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to oxidative stress and cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with glutathione. It inhibits the synthesis of glutathione and increases its efflux from cells. This can lead to an increase in oxidative stress within the cell, potentially triggering apoptosis.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-D-ribose 1,3,4-Triacetate typically involves the acetylation of 2-deoxy-D-ribose. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at room temperature and yields the triacetate derivative after purification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity. The compound is often produced under Good Manufacturing Practice (GMP) conditions to meet the quality standards required for pharmaceutical and biochemical applications.
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-D-ribose 1,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of deacetylated ribose .
Scientific Research Applications
2-Deoxy-D-ribose 1,3,4-Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is employed in studies related to DNA structure and function.
Comparison with Similar Compounds
2-Deoxy-D-ribose 1,3,4-Triacetate can be compared with other similar compounds such as:
2-Deoxy-D-ribose: The parent compound without acetyl groups, which is less stable and less soluble in organic solvents.
2-Deoxy-D-glucose: A similar deoxy sugar used in various biochemical applications.
2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in medical imaging and cancer research.
Uniqueness: The presence of three acetyl groups in this compound enhances its stability and solubility, making it more suitable for certain applications compared to its non-acetylated counterparts .
Properties
IUPAC Name |
[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXJTSGHFMVUCG-AXFHLTTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431878 | |
Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4258-01-9 | |
Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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